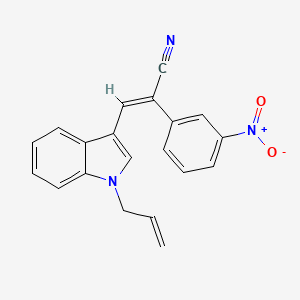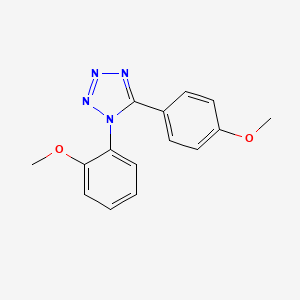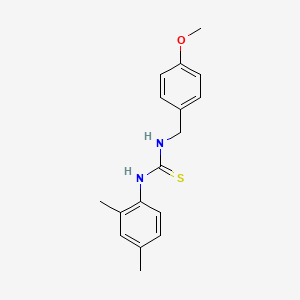
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide, also known as ITH-12574, is a small molecule that has shown potential therapeutic effects in various diseases. It was first synthesized by researchers at the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic. Since then, ITH-12574 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting GSK-3β, this compound may modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing amyloid beta accumulation, protecting dopaminergic neurons, reducing inflammation, and improving cognitive and motor function. These effects have been observed in animal models and suggest the potential therapeutic value of this compound in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide is its specificity for GSK-3β. This specificity allows for targeted modulation of GSK-3β activity without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it suitable for the treatment of neurological diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of more soluble derivatives of this compound may improve its efficacy in vivo. Finally, the development of novel delivery methods may enhance its delivery to the brain and improve its therapeutic value.
Métodos De Síntesis
The synthesis of N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure this compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N'-(1-isopropyl-4-piperidinylidene)-2-thiophenecarbohydrazide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In Alzheimer's disease, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In traumatic brain injury, this compound has been shown to reduce inflammation and improve neurological outcomes in animal models.
Propiedades
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)16-7-5-11(6-8-16)14-15-13(17)12-4-3-9-18-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGXOGFWGPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)


